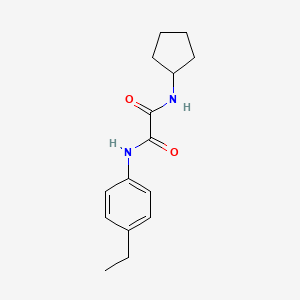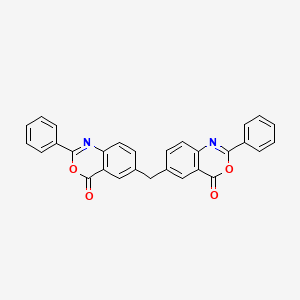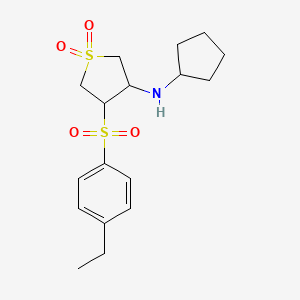![molecular formula C17H14FN3O3 B5078669 N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5078669.png)
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the acetamide group: The oxadiazole intermediate is then reacted with an appropriate acylating agent to introduce the acetamide group.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
科学的研究の応用
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Research: It is used to study the interactions between small molecules and biological targets.
Industrial Applications: It can be used in the synthesis of other compounds and materials.
作用機序
The mechanism of action of N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other oxadiazole derivatives, such as:
- N-(4-chlorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- N-(4-bromophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
These compounds share similar structures but differ in the substituents on the phenyl rings. The presence of different substituents can affect the compound’s properties, such as its biological activity, solubility, and stability. This compound is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-4-2-3-11(9-14)17-20-15(21-24-17)10-16(22)19-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEYXMOHYGZMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B5078587.png)

![ethyl 2-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5078597.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5078609.png)


![6-[ethyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5078640.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5078643.png)
![ethyl {3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5078645.png)

![6-(3-fluorophenyl)-3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5078662.png)
![6-Methyl-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5078668.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5078674.png)
![4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5078681.png)
